molecular formula C12H9F2NO4S2 B6495002 methyl 3-[(2,5-difluorophenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 439934-80-2

methyl 3-[(2,5-difluorophenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B6495002
CAS No.: 439934-80-2
M. Wt: 333.3 g/mol
InChI Key: ACXWWDXAFOVIOM-UHFFFAOYSA-N
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Description

Methyl 3-[(2,5-difluorophenyl)sulfamoyl]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C12H9F2NO4S2 and its molecular weight is 333.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.99410644 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-[(2,5-difluorophenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO4S2/c1-19-12(16)11-10(4-5-20-11)21(17,18)15-9-6-7(13)2-3-8(9)14/h2-6,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXWWDXAFOVIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[(2,5-difluorophenyl)sulfamoyl]thiophene-2-carboxylate is a sulfonamide compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C12H10F2N2O3S
  • Molecular Weight : 302.28 g/mol

The presence of a thiophene ring and a sulfonamide moiety contributes to its biological activity, particularly in enzyme inhibition and interaction with various biological targets.

This compound exerts its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The sulfamoyl group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of tyrosinase inhibition, which is crucial for melanin synthesis.
  • Hydrophobic Interactions : The thiophene ring enhances binding affinity through interactions with hydrophobic pockets in target proteins.

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating effective inhibition of growth.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa208 µg/mL

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

2. Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders. This compound has shown potent tyrosinase inhibitory activity.

  • IC50 Value : The compound exhibited an IC50 value of approximately 5 µM, indicating strong inhibitory potential compared to standard inhibitors like kojic acid (IC50 = 24 µM) .

3. Antioxidant Activity

The antioxidant properties of this compound have also been evaluated. It demonstrates significant free radical scavenging activity, which contributes to its potential therapeutic effects against oxidative stress-related conditions.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Study on Tyrosinase Inhibition : A study published in MDPI demonstrated that this compound effectively inhibited mushroom tyrosinase activity in vitro, leading to decreased melanin production in B16F10 murine melanoma cells .
  • Antimicrobial Efficacy : Research conducted at a pharmaceutical laboratory revealed that the compound displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : In cell viability assays using human cell lines, the compound did not exhibit significant cytotoxicity at concentrations up to 20 µM over 72 hours, suggesting a favorable safety profile for potential therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-[(2,5-difluorophenyl)sulfamoyl]thiophene-2-carboxylate has shown promise in medicinal chemistry due to its potential as an antimicrobial agent and enzyme inhibitor . The sulfamoyl group can form hydrogen bonds with active sites on enzymes, inhibiting their activity. This characteristic is particularly useful in developing drugs targeting specific diseases.

Materials Science

The compound is also utilized in materials science , particularly in the development of organic semiconductors. Its unique structure allows it to be used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The incorporation of difluorophenyl groups can enhance charge mobility and stability in these applications.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex thiophene derivatives and other heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable for creating diverse chemical entities.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

  • Antimicrobial Activity : Research demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. This suggests potential use in developing new antibiotics.
  • Enzyme Inhibition Studies : A study focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways relevant to cancer progression. Results indicated that it could effectively inhibit enzyme activity, providing a basis for further drug development.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.

Reagents Conditions Product Notes
1 M NaOH (aq)Reflux, 6–8 h3-[(2,5-Difluorophenyl)sulfamoyl]thiophene-2-carboxylic acidComplete conversion observed at pH > 12
10% HCl (aq)Reflux, 12 hCarboxylic acid (partial ester cleavage)Side products include thiophene degradation

Sulfamoyl Group Reactivity

The sulfamoyl (-SO₂-NH-) moiety participates in nucleophilic substitution and redox reactions.

Nucleophilic Substitution

Reagents Conditions Product Yield
Ethylamine (excess)DMF, 80°C, 4 h3-[(2,5-Difluorophenyl)(ethylsulfamoyl)]thiophene-2-carboxylate72%
Benzyl alcohol, DCCCH₂Cl₂, rt, 24 hSulfonate ester derivative58%

Reduction

Reagents Conditions Product Mechanism
LiAlH₄Dry THF, 0°C → rt, 2 hThiol derivative (-SH)Sulfonyl group reduced to thiol

Electrophilic Aromatic Substitution (Thiophene Ring)

The electron-rich thiophene ring undergoes regioselective electrophilic substitution, primarily at the 4- and 5-positions.

Reagents Conditions Product Regioselectivity
Br₂ (1 eq)CH₂Cl₂, 0°C, 1 h4-Bromo-thiophene derivative>90% at C4
HNO₃ (fuming)H₂SO₄, 0°C, 30 min5-Nitro-thiophene derivativeC5硝化 due to sulfamoyl directing

Oxidation Reactions

The sulfamoyl group and thiophene ring are susceptible to oxidation.

Reagents Conditions Product Key Observations
H₂O₂ (30%)AcOH, 60°C, 3 hSulfone derivative (-SO₂-)Complete oxidation of sulfamoyl
KMnO₄ (aq)H₂O, 100°C, 2 hThiophene ring cleavage → dicarboxylic acidNon-selective degradation

Functionalization of the 2,5-Difluorophenyl Group

The aryl group participates in cross-coupling and halogen-exchange reactions.

Reagents Conditions Product Catalyst
Pd(PPh₃)₄, Phenylboronic acidDME, 80°C, 12 hBiaryl derivative via Suzuki coupling10 mol% Pd, 85% yield
CuI, KFDMF, 120°C, 24 h2,5-Dichlorophenyl analogHalogen exchange

Mechanistic Insights

  • Sulfamoyl Reactivity : The NH group in the sulfamoyl moiety acts as a weak nucleophile, enabling substitutions only under vigorous conditions (e.g., DMF at elevated temperatures).

  • Thiophene Ring Activation : Electron-donating effects of the sulfamoyl group enhance electrophilic substitution at C4/C5, while the methyl ester exerts minimal steric hindrance .

  • Fluorine Effects : The 2,5-difluorophenyl group stabilizes intermediates in cross-coupling reactions through electron-withdrawing effects .

Stability Considerations

  • Thermal Stability : Decomposition observed >200°C, with SO₂ release from the sulfamoyl group.

  • Photoreactivity : UV exposure (254 nm) induces thiophene ring dimerization, requiring storage in amber glass.

Q & A

What are the optimal synthetic routes for methyl 3-[(2,5-difluorophenyl)sulfamoyl]thiophene-2-carboxylate, and how can reaction intermediates be characterized?

Basic Research Question
The compound can be synthesized via sulfamoylation of a thiophene carboxylate precursor. A method analogous to the synthesis of methyl 3-[(sulfanylacetyl)amino]thiophene-2-carboxylate involves reacting methyl 3-aminothiophene-2-carboxylate with 2,5-difluorophenylsulfamoyl chloride in an inert atmosphere (e.g., N₂) at elevated temperatures (~130°C) . Key intermediates should be characterized using HPLC for purity and ¹H/¹³C NMR to confirm sulfamoyl group incorporation. Triethylamine in THF is commonly used to neutralize HCl byproducts during sulfonamide formation .

How can solubility and stability challenges be addressed during in vitro assays for this compound?

Basic Research Question
The compound’s poor aqueous solubility can be mitigated using DMSO (up to 100 mg/mL, as seen in structurally related sulfamoyl thiophenes) . Stability studies under physiological conditions (pH 7.4, 37°C) should include UV-Vis spectroscopy to monitor degradation over 24–72 hours. For light-sensitive derivatives, amber vials and inert gas purging are recommended .

What analytical techniques are critical for resolving structural ambiguities in sulfamoyl-containing thiophene derivatives?

Advanced Research Question
X-ray crystallography is definitive for resolving sulfamoyl regiochemistry and confirming the 2,5-difluorophenyl orientation. For example, analogous thiophene carboxylates (e.g., methyl 3-hydroxythiophene-2-carboxylate) have been structurally validated via single-crystal diffraction . High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) can differentiate positional isomers, such as distinguishing sulfamoyl substitution at C3 vs. C4 on the thiophene ring .

How does the 2,5-difluorophenyl group influence biological activity compared to other aryl sulfonamides?

Advanced Research Question
The electron-withdrawing fluorine atoms enhance sulfamoyl group electrophilicity, potentially improving target binding. For example, in PPARβ/δ inverse agonists (e.g., ST247), fluorinated aryl groups increased potency by 10-fold compared to non-fluorinated analogs . Kinase inhibition assays (e.g., TRK kinase) should compare IC₅₀ values against derivatives with meta- or para-fluorine substitutions to assess positional effects .

What computational strategies are effective for predicting the compound’s SAR in kinase inhibition?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) into TRK kinase active sites (PDB: 4AOJ) can model interactions between the sulfamoyl group and conserved lysine/glutamate residues. QSAR models using descriptors like logP (experimental ~1.5) and topological polar surface area (~135 Ų) may predict cellular permeability . Contradictions in predicted vs. experimental IC₅₀ values (e.g., from SPR binding assays) should be analyzed via free-energy perturbation (FEP) simulations .

How can reaction yields be improved in large-scale syntheses of this compound?

Advanced Research Question
Optimize stoichiometry (1:1.2 molar ratio of thiophene precursor to sulfamoyl chloride) and use microwave-assisted synthesis (80°C, 30 min) to reduce side products. Column chromatography with silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity . For industrial relevance, compare batch vs. flow chemistry setups—flow systems reduce reaction time from days to hours for similar phosphazene derivatives .

What are the key discrepancies in reported biological activities of structurally related sulfamoyl thiophenes?

Advanced Research Question
Contradictions arise from assay variability. For example, PPARβ/δ inverse agonist ST247 showed IC₅₀ = 12 nM in reporter gene assays but 180 nM in competitive binding assays . Validate activity using orthogonal methods: SPR for binding kinetics and cell-based luciferase assays for functional inhibition. Cross-reference with kinase panel screens (e.g., Eurofins KinaseProfiler) to rule off-target effects .

How can crystallography guide the design of analogs with improved metabolic stability?

Advanced Research Question
Crystal structures (e.g., CCDC depositions for related thiophenes) reveal vulnerable sites like ester groups. Prodrug strategies (e.g., replacing methyl ester with tert-butyl) can reduce hepatic hydrolysis. For example, ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate derivatives showed 3× longer plasma half-life in rodent models .

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